2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
CAS No.: 182554-22-9
Cat. No.: VC0060613
Molecular Formula: C16H9F3N2S
Molecular Weight: 318.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182554-22-9 |
|---|---|
| Molecular Formula | C16H9F3N2S |
| Molecular Weight | 318.317 |
| IUPAC Name | 2-phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole |
| Standard InChI | InChI=1S/C16H9F3N2S/c17-16(18,19)11-6-7-13-14(8-11)22-15-20-12(9-21(13)15)10-4-2-1-3-5-10/h1-9H |
| Standard InChI Key | DPAMNHHWOKWGLI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C(F)(F)F)SC3=N2 |
Introduction
Synthesis Methods
The synthesis of heterocyclic compounds like imidazo[2,1-b] benzothiazoles often involves multi-step reactions. For example, the synthesis of related imidazo[2,1-b] thiadiazoles involves condensation reactions between amines and bromides under specific conditions .
| Step | Reaction Conditions |
|---|---|
| 1. Preparation of Starting Materials | Cyclization of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxytrichloride. |
| 2. Condensation Reaction | Reaction of the prepared amine with a substituted phenacyl bromide under reflux in dry ethanol. |
Biological Activity
Heterocyclic compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. For instance, benzimidazole derivatives have shown significant antimicrobial effects against various bacterial and fungal strains . While specific data on 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b] benzothiazole is lacking, related compounds often exhibit promising biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume